molecular formula C12H17BrN2 B1525263 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine CAS No. 1220034-70-7

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1525263
CAS No.: 1220034-70-7
M. Wt: 269.18 g/mol
InChI Key: GRQGKDNCPZYXNF-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a 4-methylpiperidin-1-yl group

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with its targets through a series of chemical reactions. In the case of Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridine.

    Nucleophilic Substitution: The 5-bromo-2-methylpyridine undergoes nucleophilic substitution with 4-methylpiperidine under basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine would yield an aminopyridine derivative.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Lacks the 4-methylpiperidin-1-yl group, making it less complex.

    3-Methyl-2-(4-methylpiperidin-1-yl)pyridine:

Uniqueness

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the 4-methylpiperidin-1-yl group. This combination of substituents enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQGKDNCPZYXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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